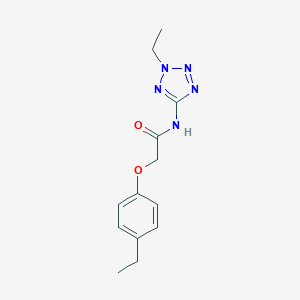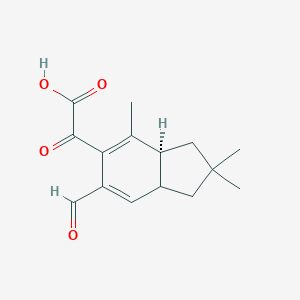![molecular formula C16H12ClN3OS2 B237906 N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide](/img/structure/B237906.png)
N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide, commonly known as BTCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTCA is a thioamide derivative of 2-aminobenzothiazole and is known for its diverse biological activities.
Mecanismo De Acción
BTCA exerts its biological activity by inhibiting the activity of various enzymes and proteins. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease. BTCA has also been found to inhibit the activity of matrix metalloproteinases, enzymes that are responsible for the breakdown of extracellular matrix proteins. This inhibition is beneficial in the treatment of cancer, as it prevents the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects
BTCA has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the formation of amyloid-beta plaques in the brain, and reduce inflammation. BTCA has also been found to increase the levels of glutathione, a potent antioxidant that protects cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTCA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to be non-toxic and well-tolerated in animal studies. However, the limitations of BTCA include its poor solubility in water, which can limit its bioavailability, and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the research on BTCA. One area of interest is the development of BTCA derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of BTCA in the treatment of other neurodegenerative disorders, such as Parkinson's disease. Additionally, the potential of BTCA as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease, should also be explored.
Conclusion
In conclusion, BTCA is a promising chemical compound that has shown potential in various fields of scientific research. Its diverse biological activities and potential applications make it an attractive target for further investigation. The synthesis method of BTCA is well-established, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Métodos De Síntesis
The synthesis of BTCA involves the reaction between 2-aminobenzothiazole and 4-chloro-3-nitrobenzene in the presence of potassium carbonate and dimethylformamide as a solvent. The reaction mixture is then treated with thiourea to obtain the desired product, BTCA. The purity of the synthesized BTCA is confirmed by thin-layer chromatography and spectral analysis.
Aplicaciones Científicas De Investigación
BTCA has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. BTCA has also been found to possess antimicrobial, antifungal, and anti-inflammatory properties.
Propiedades
Nombre del producto |
N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide |
|---|---|
Fórmula molecular |
C16H12ClN3OS2 |
Peso molecular |
361.9 g/mol |
Nombre IUPAC |
N-[[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C16H12ClN3OS2/c1-9(21)18-16(22)19-10-6-7-11(12(17)8-10)15-20-13-4-2-3-5-14(13)23-15/h2-8H,1H3,(H2,18,19,21,22) |
Clave InChI |
SJFQWNFVMXYKJC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=S)NC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)Cl |
SMILES canónico |
CC(=O)NC(=S)NC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B237835.png)

![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237852.png)
![4-isopropyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237857.png)
![4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237859.png)
![(3R,4S,5S,6S,8R,13R,16S,17R,18S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-14-ene-4,8,9,16,18-pentol](/img/structure/B237860.png)
![3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237869.png)
![2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237870.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237871.png)
![2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237874.png)


![3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237888.png)